methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a complex organic compound that features a morpholinosulfonyl group, a pyridinone ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyridinone ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the morpholinosulfonyl group: This step involves the reaction of the pyridinone intermediate with morpholine and a sulfonylating agent under controlled conditions.
Acylation to form the benzoate ester: The final step involves the acylation of the intermediate with methyl 2-aminobenzoate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.
Medicine: Its structural features suggest potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The morpholinosulfonyl group and pyridinone ring are likely to play key roles in binding to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate: shares similarities with other sulfonyl-containing pyridinone derivatives.
Sulfonimidates: These compounds also contain a sulfonyl group and have been studied for their medicinal chemistry properties.
Indole derivatives: These compounds feature a heterocyclic ring system and have various biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[[2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7S/c1-28-19(25)14-5-2-3-6-15(14)20-17(23)13-21-8-4-7-16(18(21)24)30(26,27)22-9-11-29-12-10-22/h2-8H,9-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYDFPDQOKWARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.